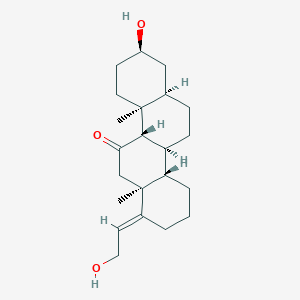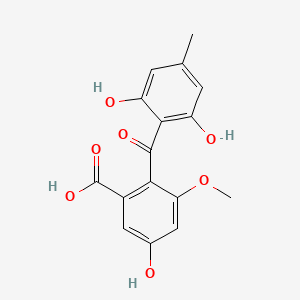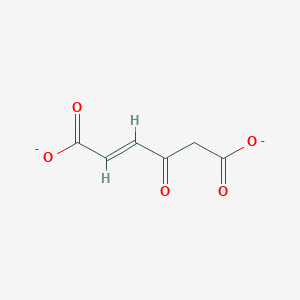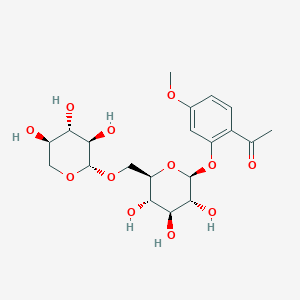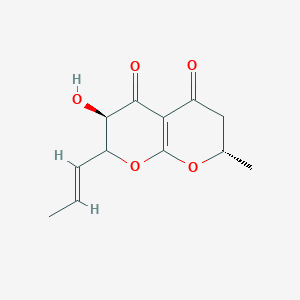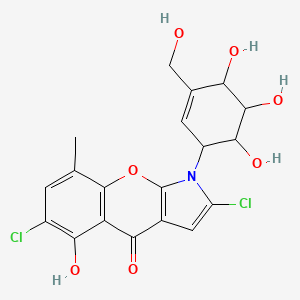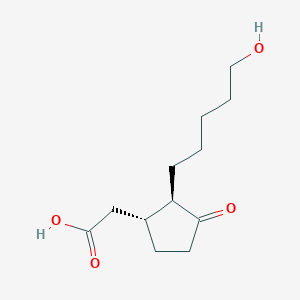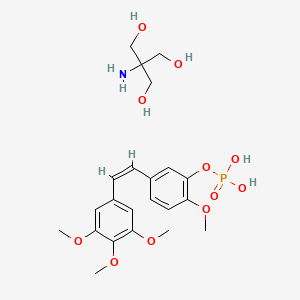
(1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol is a natural product found in Plocamium cartilagineum with data available.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound (1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of related polyhalogenated monoterpenes from marine algae involves reactions with compounds like 4,8-dibromo-1,1-dichloro-3,7-dimethyl-2E,6E-octadiene (Knott et al., 2005). Also, innovative synthetic methods have been developed for related compounds like 3,7-dimethyl-2,6-octadien-1-ol and 3,7-dimethyl-2-octene-1,7-diol, using isoprene (Takabe et al., 1975).
Polymerization and Material Science
In the field of material science, the compound's variants are utilized in polymerization processes. For example, the polymerization of 1,7-octadiene with metallocene/methylaluminoxane catalysts is a significant area of study, with a focus on understanding the microstructure of the resulting polymers (Naga et al., 1999). Another study in this area involves the cyclopolymerization of 1,7-octadiene derivatives, highlighting their dynamic properties and synthesis (Kosower et al., 1990).
Biological and Ecological Applications
In the biological domain, derivatives of this compound have been studied for their cytotoxicity toward cancer cells, as seen in the work on polyhalogenated monoterpenes from marine algae (Mann et al., 2007). Moreover, ecological applications include understanding the role of similar compounds in deterring settlement of marine organisms like barnacle larvae, which has implications for marine ecology (Konig et al., 1999).
Atmospheric Chemistry
Research into the atmospheric impacts of halogenated monoterpenes, similar to the compound , has been conducted. This includes studies on their atmospheric lifetimes, potential degradation products, and overall impact on the atmosphere (Khan et al., 2022).
properties
Product Name |
(1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol |
|---|---|
Molecular Formula |
C10H14Br2Cl2O |
Molecular Weight |
380.93 g/mol |
IUPAC Name |
(2S,3R,5Z,7Z)-2,8-dibromo-1,7-dichloro-2,6-dimethylocta-5,7-dien-3-ol |
InChI |
InChI=1S/C10H14Br2Cl2O/c1-7(8(14)5-11)3-4-9(15)10(2,12)6-13/h3,5,9,15H,4,6H2,1-2H3/b7-3-,8-5-/t9-,10-/m1/s1 |
InChI Key |
MWLCSTLCEIAZQL-WMXROQPDSA-N |
Isomeric SMILES |
C/C(=C/C[C@H]([C@@](C)(CCl)Br)O)/C(=C/Br)/Cl |
Canonical SMILES |
CC(=CCC(C(C)(CCl)Br)O)C(=CBr)Cl |
synonyms |
prefuroplocamioid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



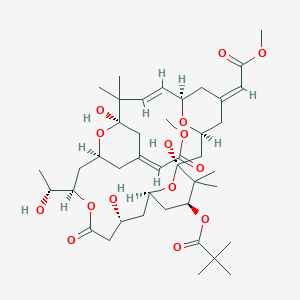
![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1247323.png)
![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1247326.png)
